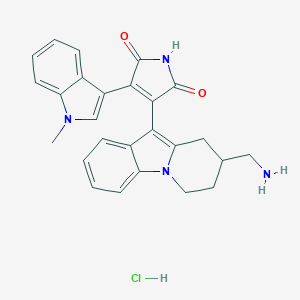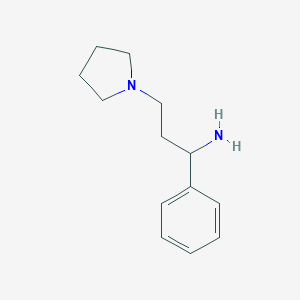
抗白细胞介素
描述
Antileukinate is a synthetic hexapeptide with an acetylated amino terminus and an amidated carboxyl terminus. It is known for its ability to inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. This inhibition prevents the binding of interleukin-8 to neutrophils, thereby preventing neutrophil chemotaxis and the release of beta-glucuronidase . Antileukinate has shown potential in protecting against acute pancreatitis and associated lung injury in animal models .
科学研究应用
Antileukinate has several scientific research applications:
Chemistry: It is used as a tool to study the binding interactions between chemokines and their receptors.
Biology: Antileukinate is used to investigate the role of chemokines in neutrophil chemotaxis and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases such as acute pancreatitis and lung injury.
Industry: Antileukinate can be used in the development of new anti-inflammatory drugs
作用机制
Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .
未来方向
生化分析
Biochemical Properties
Antileukinate plays a significant role in biochemical reactions. It inhibits IL-8 binding to neutrophils, preventing neutrophil chemotaxis and β-glucuronidase release . This interaction between Antileukinate and IL-8 demonstrates the compound’s ability to modulate biochemical reactions.
Cellular Effects
Antileukinate has profound effects on various types of cells and cellular processes. It blocks IL-8-induced skin edema, indicating its influence on cell function . This suggests that Antileukinate may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Antileukinate involves its binding interactions with biomolecules, specifically the chemokine receptor CXCR2 . By inhibiting the binding of CXC chemokines to CXCR2, Antileukinate can exert its effects at the molecular level.
Metabolic Pathways
Antileukinate’s involvement in metabolic pathways is primarily through its interaction with the chemokine receptor CXCR2 . This interaction could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Antileukinate within cells and tissues are likely influenced by its interaction with the chemokine receptor CXCR2 . This interaction could potentially affect its localization or accumulation.
Subcellular Localization
Given its interaction with the chemokine receptor CXCR2, it is likely that it is localized to the cell membrane where this receptor is typically found .
准备方法
Antileukinate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds . After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography .
化学反应分析
Antileukinate undergoes various chemical reactions, including:
Oxidation: The cysteine residue in antileukinate can undergo oxidation to form a disulfide bond.
Reduction: The disulfide bond formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol.
Substitution: The amino acid residues in antileukinate can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include disulfide-bonded peptides and reduced peptides with free thiol groups .
相似化合物的比较
Antileukinate is unique in its ability to specifically inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. Similar compounds include:
SB225002: Another CXCR2 antagonist that inhibits neutrophil chemotaxis.
Reparixin: A non-peptide CXCR2 inhibitor used in clinical trials for inflammatory diseases.
Antileukinate stands out due to its peptide nature and specific inhibition of interleukin-8 binding to neutrophils .
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)





![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

